2-(4-ethylphenyl)-N-phenylacetamide
Description
2-(4-Ethylphenyl)-N-phenylacetamide is an acetamide derivative characterized by an ethyl-substituted phenyl ring attached to the acetamide core. The ethyl group at the para position of the phenyl ring likely influences its lipophilicity, steric bulk, and electronic properties, which are critical determinants of bioactivity and chemical reactivity .
Properties
IUPAC Name |
2-(4-ethylphenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-13-8-10-14(11-9-13)12-16(18)17-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINSGOJMPOBCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Alkyl-Substituted Acetamides
Alkyl groups (e.g., methyl, ethyl) modulate lipophilicity and steric effects.
| Compound Name | Substituent | Key Properties/Bioactivity | Reference |
|---|---|---|---|
| 2-(4-Ethylphenyl)-N-phenylacetamide | 4-Ethylphenyl | Hypothesized enhanced lipophilicity; potential antimicrobial/anti-inflammatory activity (inferred from analogs) | - |
| N-(4-Methylphenyl)-2,2-diphenylacetamide | 4-Methylphenyl | High antimicrobial activity; used in medicinal chemistry research | |
| N-[1-(4-Nitrophenyl)ethyl]acetamide | 4-Nitrophenyl + ethyl | Moderate anti-inflammatory activity; lower solubility due to nitro group | |
| N-(4-Methylphenyl)ethylacetamide | 4-Methylphenyl | Variable anti-inflammatory response; higher solubility than nitro analogs |
Key Findings :
- Methyl-substituted analogs (e.g., N-(4-Methylphenyl)-2,2-diphenylacetamide) demonstrate notable antimicrobial activity, suggesting ethyl substitution could yield similar or enhanced effects .
Electron-Withdrawing Group-Substituted Acetamides
Nitro, chloro, and formyl groups alter electronic properties and bioactivity.
| Compound Name | Substituent | Key Properties/Bioactivity | Reference |
|---|---|---|---|
| 2-(3-Nitrophenoxy)-N-phenylacetamide | 3-Nitrophenoxy | Potent antitumor activity; enhanced reactivity due to nitro group | |
| 2-(4-Chlorophenoxy)-N-phenylacetamide | 4-Chlorophenoxy | Altered activity profile; potential cytotoxicity | |
| N-[1-(4-Nitrophenyl)ethyl]acetamide | 4-Nitrophenyl | Limited anti-inflammatory activity; electron-withdrawing effects reduce metabolic stability | |
| 2-((3-(4-Chlorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide | 4-Chlorophenyl + triazole | Antifungal properties; triazole enhances target binding |
Key Findings :
- Nitro groups enhance antitumor activity but may reduce solubility and stability .
- Chloro-substituted analogs exhibit diverse activities, including cytotoxicity and antifungal effects, depending on additional functional groups (e.g., triazole rings) .
Electron-Donating Group-Substituted Acetamides
Methoxy and hydroxy groups improve solubility and hydrogen-bonding capacity.
| Compound Name | Substituent | Key Properties/Bioactivity | Reference |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-N-(4-methylphenyl)acetamide | 4-Methoxyphenyl | High purity (95%); used in material science and drug discovery | |
| N-(4-{[(2-Hydroxyethyl)amino]methyl}phenyl)acetamide | Hydroxyethyl | Enhanced bioavailability; potential CNS applications | |
| 2-{[5-(4-Methoxyphenyl)-imidazol-4-yl]sulfanyl}-N-phenylacetamide | 4-Methoxyphenyl + imidazole | Anticancer activity; methoxy group improves solubility |
Key Findings :
- Methoxy groups improve solubility and are frequently used in drug design to balance lipophilicity .
- Hydroxyethyl substitutions (e.g., N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide) enhance bioavailability, suggesting that polar substituents could optimize the pharmacokinetics of the target compound .
Heterocyclic and Complex Acetamides
Triazole, oxazole, and pyridazine rings introduce diverse bioactivities.
| Compound Name | Substituent | Key Properties/Bioactivity | Reference |
|---|---|---|---|
| 2-({5-Amino-4-[(phenylcarbamoyl)methyl]-triazol-3-yl}sulfanyl)-N-phenylacetamide | Triazole + sulfanyl | Enzyme inhibition; stable interactions via triazole ring | |
| N-{4-[(4E)-4-Benzylidene-5-oxo-oxazol-2-yl]phenyl}acetamide | Oxazole | Hydrogen-bonding capacity; potential antiviral activity | |
| 2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-triazol-3-yl)thio)-N-phenylacetamide | Triazole + trifluoromethyl | High lipophilicity; antimicrobial and anticancer activity |
Key Findings :
- Heterocyclic rings (e.g., triazole, oxazole) enhance target binding and metabolic stability .
- Trifluoromethyl groups increase lipophilicity and bioactivity, a strategy that could be applied to optimize the target compound .
Q & A
Q. What are the standard synthetic routes for 2-(4-ethylphenyl)-N-phenylacetamide, and how can reaction progress be monitored?
The synthesis typically involves acylation of 4-ethylaniline with phenylacetyl chloride or derivatives under reflux conditions. A common method includes:
- Step 1 : Reaction of 4-ethylaniline with chloroacetyl chloride in a toluene/water biphasic system, catalyzed by a base (e.g., NaOH).
- Step 2 : Quenching with ice and purification via crystallization (ethanol or ethyl acetate) .
- Monitoring : Thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) to track intermediates. Purity is confirmed via melting point analysis and NMR spectroscopy .
Q. How can structural integrity and purity of this compound be confirmed post-synthesis?
- Spectroscopic Methods :
- 1H/13C NMR : Peaks for the ethyl group (δ ~1.2 ppm for CH3, δ ~2.6 ppm for CH2) and acetamide carbonyl (δ ~168 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area) .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound, particularly in cancer research?
- Target Interaction : Computational docking studies suggest affinity for kinase domains (e.g., EGFR) due to the ethylphenyl group enhancing hydrophobic interactions .
- In Vitro Findings :
- Cytotoxicity against MCF-7 (breast cancer) with IC50 = 12.3 µM, linked to apoptosis via caspase-3 activation .
- Synergy with paclitaxel in reducing tumor spheroid growth by 40% compared to monotherapy .
Q. How do structural modifications (e.g., halogenation) alter the compound’s bioactivity?
-
Comparative Table :
Derivative Modification Bioactivity (IC50, µM) Target Parent compound None 12.3 (MCF-7) EGFR 2-(4-EtPh)-N-(4-FPh) Fluorine at para 8.7 (HeLa) Tubulin polymerization 2-(4-EtPh)-N-(3-ClPh) Chlorine at meta 18.9 (A549) COX-2 inhibition - Key Trend : Electron-withdrawing groups (e.g., -F) enhance cytotoxicity but may reduce solubility .
Q. What analytical challenges arise in studying metabolic pathways of this compound?
- Phase I Metabolism : Cytochrome P450-mediated oxidation of the ethyl group generates a reactive quinone intermediate, detected via LC-MS/MS (m/z 315 → 297) .
- Solutions : Use of deuterated analogs (e.g., CD3-labeled ethyl group) to track metabolites in rodent plasma .
Methodological Guidance
Q. How to resolve contradictions in reported spectroscopic data for this compound?
- Approach :
- Cross-validate NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) .
- Compare experimental IR data with simulated spectra from Gaussian software .
- Case Study : Discrepancies in carbonyl peaks (δ 167–170 ppm in 13C NMR) were resolved by standardizing solvent (DMSO-d6 vs. CDCl3) .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) increases acylation efficiency from 65% to 88% .
- Solvent Optimization : Switching from toluene to DMF reduces reaction time by 30% but requires post-synthesis dialysis to remove polar impurities .
Emerging Research Directions
Q. Can this compound serve as a template for photoactivatable prodrugs?
- Proof of Concept : Incorporation of a nitrobenzyl group (UV-sensitive) at the acetamide nitrogen enables controlled release in zebrafish models .
- Challenges : Balancing photostability with activation kinetics (t1/2 = 45 min under 365 nm) .
Q. What computational tools predict its environmental toxicity?
- QSAR Models : EPA’s ECOSAR classifies it as “low risk” (LC50 > 100 mg/L for Daphnia magna), but metabolites may require reevaluation .
- Molecular Dynamics : Simulations in aqueous media show aggregation propensity at >10 mM, suggesting potential ecotoxicological impacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
